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molecular formula C12H10F6O2 B586125 Ethyl 3,5-Bis(trifluoromethyl)phenylacetate CAS No. 144632-97-3

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

Cat. No. B586125
M. Wt: 300.2
InChI Key: ICTVPOAERFKXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124633B2

Procedure details

To a solution of 3,5-bis(trifluoromethyl)phenylacetic acid (24.65 g, 91 mmol) in dichloromethane (150 mL), was added 200 proof ethanol (10.63 mL, 181 mmol), EDC (34.7 g, 181 mmol) and 4-(N,N-dimethylaminopyridine (DMAP, 14.39 g, 118 mmol) at room temperature. The solution was stirred at RT over night, washed with 2 N HCl and saturated aqueous sodium bicarbonate. The organic layer was dried over MgSO4, and the solvent was removed under vacuum to provide 26 g (96%) of the title compound.
Quantity
24.65 g
Type
reactant
Reaction Step One
Quantity
10.63 mL
Type
reactant
Reaction Step One
Name
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
14.39 g
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([CH2:13][C:14]([OH:16])=[O:15])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[CH2:19](O)[CH3:20].C(Cl)CCl>ClCCl>[F:1][C:2]([F:17])([F:18])[C:3]1[CH:4]=[C:5]([CH2:13][C:14]([O:16][CH2:19][CH3:20])=[O:15])[CH:6]=[C:7]([C:9]([F:11])([F:12])[F:10])[CH:8]=1

Inputs

Step One
Name
Quantity
24.65 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)CC(=O)O)(F)F
Name
Quantity
10.63 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
34.7 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
N,N-dimethylaminopyridine
Quantity
14.39 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at RT over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
WASH
Type
WASH
Details
washed with 2 N HCl and saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)CC(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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